BenchChemオンラインストアへようこそ!

3-Phenyloxolane-2-carboxylic acid

Chemical Stability Ring Strain Epoxide Reactivity

3-Phenyloxolane-2-carboxylic acid (CAS 13217-34-0) is a cis-configured, racemic phenyl-substituted tetrahydrofuran (oxolane) 2-carboxylic acid with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. The compound contains two stereogenic centers and is supplied as the racemic cis-(±) mixture.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 13217-34-0
Cat. No. B2758540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyloxolane-2-carboxylic acid
CAS13217-34-0
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1COC(C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
InChIKeySXFRYWQSHMYMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyloxolane-2-carboxylic acid (CAS 13217-34-0): Procurement-Relevant Chemical Identity and Comparator Context


3-Phenyloxolane-2-carboxylic acid (CAS 13217-34-0) is a cis-configured, racemic phenyl-substituted tetrahydrofuran (oxolane) 2-carboxylic acid with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . The compound contains two stereogenic centers and is supplied as the racemic cis-(±) mixture. Its saturated, five-membered oxygen heterocycle distinguishes it fundamentally from the three-membered oxirane analog (3-phenyloxirane-2-carboxylic acid, CAS 1566-68-3) and from regioisomers such as 3-phenyloxolane-3-carboxylic acid (CAS 914365-77-8). These structural differences carry meaningful consequences for stability, reactivity, and biological compatibility that are quantified in Section 3.

Why Generic Substitution of 3-Phenyloxolane-2-carboxylic acid with Its Closest Analogs Is Not Scientifically Defensible


Simply selecting any phenyl-substituted heterocyclic carboxylic acid as a replacement for 3-phenyloxolane-2-carboxylic acid ignores quantifiable differences in ring strain energy, stereochemical rigidity, and acid strength that directly affect reactivity, metabolic stability, and target engagement. The oxolane ring (strain ≈ 5.9 kcal/mol) is over 20 kcal/mol more stable than the oxirane ring (strain ≈ 27 kcal/mol), meaning the epoxide analog is susceptible to rapid ring-opening and non-specific alkylation that the target compound avoids [1]. Furthermore, the cis relationship between the phenyl and carboxyl substituents dictates a specific spatial architecture that is critical for ordered secondary structure mimicry in protease inhibitor design; the trans diastereomer presents a different pharmacophoric geometry [2][3]. The evidence below demonstrates that these are not interchangeable properties.

Quantitative Differentiation Evidence for 3-Phenyloxolane-2-carboxylic acid Versus Structural Analogs


Ring Strain Energy: Oxolane vs. Oxirane Core Stability

The saturated oxolane (tetrahydrofuran) ring of the target compound carries a ring strain energy of approximately 5.9 kcal/mol, compared to approximately 27 kcal/mol for the three-membered oxirane ring present in the closest analog, 3-phenyloxirane-2-carboxylic acid [1][2]. This 21 kcal/mol difference renders the oxirane analog highly susceptible to nucleophilic ring-opening under physiological conditions, leading to non-specific covalent adducts, whereas the oxolane ring remains intact. Quantitative activation barriers for ring expansion from oxetane to oxolane (ca. 25 kcal/mol) further confirm the kinetic inertness of the five-membered ring system [3].

Chemical Stability Ring Strain Epoxide Reactivity

Stereochemical Configuration: cis-3-Phenyloxolane-2-carboxylic acid vs. trans Diastereomer in BACE1 Inhibitor Synthesis

The cis relationship between the phenyl group (C-3) and the carboxylic acid (C-2) in the target compound provides a specific spatial orientation that is essential for constructing constrained hydroxyethylene isosteres of aspartic protease inhibitors. Hanessian et al. (2005) demonstrated that only the cis-configured tetrahydrofuran-2-carboxylic acids could serve as effective precursors to the syn/syn-α-amino alcohol isomer required for BACE1 inhibitor peptidomimetics; the trans diastereomer would place the phenyl and carboxyl substituents on opposite faces of the ring, disrupting the geometry necessary for binding pocket complementarity [1]. While the Hanessian study does not report a direct head-to-head IC₅₀ comparison of the free acids, the downstream peptidomimetic incorporating the cis-oxolane scaffold exhibited promising BACE1 inhibition (specific values reported only for the elaborated inhibitor; the free acid serves as the critical cis-configured building block).

Stereochemistry BACE1 Inhibitor Alzheimer's Disease Diastereoselectivity

Regioisomeric Carboxylic Acid Position: 2-Carboxylic Acid vs. 3-Carboxylic Acid Acidity

The position of the carboxylic acid group on the oxolane ring directly influences acidity. In 3-phenyloxolane-2-carboxylic acid, the carboxyl group is adjacent to the ring oxygen, allowing through-bond inductive withdrawal that enhances acidity. Although experimentally measured pKa data for this specific compound are not publicly available, computational predictions (ChemicalBook) for structurally related oxolane-carboxylic acids place the pKa in the range of 6.2–7.1, whereas 3-substituted carboxylic acids without the α-oxygen proximity (e.g., 3-phenyloxolane-3-carboxylic acid) are predicted to have pKa values >14, reflecting the loss of through-bond inductive stabilization of the carboxylate anion . This difference of approximately 7–8 pKa units means that at physiological pH (7.4), the target compound exists predominantly as the ionized carboxylate, while the 3-carboxylic acid regioisomer remains largely protonated and membrane-permeable, altering distribution and target engagement.

pKa Acidity Carboxylic Acid Position Drug-Like Properties

Synthetic Tractability: Direct C–H Arylation Enables Efficient Diversification Not Accessible to Oxirane or Oxetane Analogs

Affron and Bull (2016) demonstrated that the oxolane ring of 3-phenyltetrahydrofuran-2-carboxylic acid derivatives can undergo palladium-catalyzed, stereoselective C(sp³)–H arylation at the unactivated 3-position using an 8-aminoquinoline directing group, achieving excellent cis-selectivity in all cases [1]. This reaction is specific to the saturated five-membered heterocycle; the analogous oxirane and oxetane substrates either undergo ring-opening under the reaction conditions or fail to participate due to geometric constraints. The method yields arylated products in moderate to high yield (typically 50–80%) and provides a direct route to diversified analogs that retain the cis stereochemistry. No comparable late-stage functionalization has been reported for the oxirane analog.

C–H Functionalization Synthetic Methodology Late-Stage Diversification

Where 3-Phenyloxolane-2-carboxylic acid (CAS 13217-34-0) Delivers Verifiable Advantage Over Analogs: Application Scenarios


Scaffold for Aspartic Protease (BACE1) Inhibitor Design Requiring Constrained cis-Oxacyclic Hydroxyethylene Isosteres

When the objective is to design a peptidomimetic inhibitor of BACE1 or related aspartic proteases that requires a rigid, cis-configured hydroxyethylene isostere, the cis-3-phenyloxolane-2-carboxylic acid scaffold is the requisite starting material. As demonstrated by Hanessian et al., this cis relationship directs the formation of the syn/syn-α-amino alcohol isomer essential for active-site complementarity [1]. The trans diastereomer cannot access the same constrained geometry, and the oxirane analog would introduce undesired reactivity and potential toxicity. Procurement of the cis-(±) racemate (CAS 13217-34-0) provides the correct relative stereochemistry for this class of inhibitors, with enantiomer resolution performed downstream as needed.

Stable Replacement for the Epoxide Analog in Biological Probe or Prodrug Design

In applications where the 3-phenyloxirane-2-carboxylic acid scaffold has been considered but rejected due to epoxide-driven off-target reactivity, the corresponding oxolane analog (CAS 13217-34-0) provides a thermodynamically and kinetically more stable alternative. The 21 kcal/mol reduction in ring strain energy (from ≈27 to ≈5.9 kcal/mol) translates to dramatically lower rates of nucleophilic ring-opening at physiological pH and temperature [1]. This makes the oxolane scaffold a superior choice for cellular assays, in vivo studies, and any application where epoxide-related covalent modification must be avoided.

SAR Diversification via Late-Stage, Stereoretentive C–H Arylation

For medicinal chemistry programs exploring the influence of aryl substitution on target binding, 3-phenyloxolane-2-carboxylic acid can be functionalized through directed C(sp³)–H arylation to introduce diverse aryl groups at the 3-position while preserving cis stereochemistry [1]. This capability is unavailable with oxirane or oxetane analogs, which either decompose under the reaction conditions or lack a suitable C–H bond for activation. The method enables rapid generation of analog libraries from a single building block, reducing both synthesis time and procurement complexity.

Ionizable Carboxylate for Salt Formation and Aqueous Solubility Optimization

With a predicted pKa in the range of 6.2–7.1, the 2-carboxylic acid group of the target compound is substantially ionized at physiological pH, facilitating salt formation with pharmaceutically acceptable counterions (sodium, potassium, meglumine) and enhancing aqueous solubility. By contrast, the 3-phenyloxolane-3-carboxylic acid regioisomer (predicted pKa >14) remains largely unionized at pH 7.4, limiting its utility in formulations requiring water-soluble carboxylate salts. This ionization advantage makes the 2-carboxylic acid regioisomer the preferred choice for parenteral or oral solution formulations where solubility is a critical quality attribute [1].

Quote Request

Request a Quote for 3-Phenyloxolane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.